Product packaging for seco-Lactam (E)-Cefdinir Lactone(Cat. No.:)

seco-Lactam (E)-Cefdinir Lactone

Cat. No.: B1156755
M. Wt: 395.41
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Structural Classification within Lactone Chemistry

From a chemical nomenclature standpoint, Seco-Lactam (E)-Cefdinir Lactone is systematically named according to IUPAC conventions, which precisely describe its complex, polycyclic structure. One of its formal IUPAC names is (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide. clearsynth.com This name precisely maps out the intricate arrangement of atoms and functional groups within the molecule. It is also referred to as (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(3RS,5aR,6R)-3-methyl-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d] nih.govdaicelpharmastandards.comthiazin-6-yl}acetamide. aquigenbio.comcleanchemlab.comspectrasynth.compharmaffiliates.comallmpus.com

Structurally, the compound is classified as a gamma-lactone . nih.govwikipedia.orgleffingwell.comresearchgate.netchemicalbull.comebi.ac.uk Lactones are cyclic esters, and the "gamma" designation indicates a five-membered ring, which includes the ester group's oxygen atom. wikipedia.orgebi.ac.uk This five-membered ring is formed as a result of the degradation of the parent Cefdinir (B1668824) molecule.

The "seco" prefix in "seco-Lactam" signifies the cleavage of a bond in a parent ring system. In this case, it refers to the opening of the crucial beta-lactam ring of Cefdinir. The "(E)" designation in the name points to the specific geometric isomerism around the oxime functional group.

Contextualization within Beta-Lactam Chemistry and Cefdinir Derivatives

This compound is a prominent degradation product of Cefdinir, arising from the hydrolysis of the beta-lactam ring. nih.govnih.gov The beta-lactam ring, a four-membered cyclic amide, is the cornerstone of the antibacterial activity of cephalosporins and other beta-lactam antibiotics. patsnap.comnih.govnih.gov Its inherent ring strain makes it susceptible to nucleophilic attack, particularly by water, leading to hydrolysis and subsequent loss of antibacterial efficacy. mdpi.com

The formation of the seco-lactone derivative is a significant pathway in the degradation of Cefdinir, especially in aqueous solutions under acidic to neutral conditions. nih.govnih.gov The process involves the opening of the beta-lactam ring, followed by an intramolecular cyclization (lactonization) where the carboxylic acid formed from the ring-opening reacts with a hydroxyl group elsewhere in the molecule to form the stable five-membered gamma-lactone ring. nih.gov Studies have shown that this degradation can result in a mixture of four diastereoisomers of the lactone. nih.gov

As an identified impurity of Cefdinir, this lactone is one of several related substances that can arise during synthesis or storage. clearsynth.comdaicelpharmastandards.com Its presence and quantity are critical parameters in the quality control of Cefdinir drug products. wisdomlib.orgoup.comnih.govnih.gov

Significance of the Seco-Lactone Moiety in Chemical Research

The seco-lactone moiety of (E)-Cefdinir Lactone holds considerable importance in pharmaceutical and chemical research. Primarily, it serves as a crucial reference standard for the analytical monitoring of Cefdinir's purity and stability. aquigenbio.comchemwhat.com Chromatographic methods, such as HPLC, are developed and validated to separate and quantify Cefdinir from its degradation products, including this lactone, ensuring the quality and safety of the final pharmaceutical product. wisdomlib.orgoup.comnih.govnih.govtsijournals.com

The study of this degradation product provides valuable insights into the chemical stability of Cefdinir under various conditions. nih.govnih.gov By understanding the mechanisms and kinetics of its formation, formulation scientists can develop more stable dosage forms of the antibiotic.

Furthermore, the characterization of such degradation products is a regulatory requirement for pharmaceuticals. The presence of impurities above certain thresholds can impact the safety and efficacy of a drug. Therefore, the synthesis and isolation of this compound are essential for toxicological assessments and for establishing acceptable limits in drug formulations.

In a broader sense, the investigation of the formation of this seco-lactone contributes to the fundamental understanding of the degradation pathways of cephalosporins and other beta-lactam antibiotics. This knowledge is vital for the design and development of new, more stable analogues in the ongoing effort to combat bacterial resistance.

Properties

Molecular Formula

C₃₁H₃₄N₁₀O₈S₄

Molecular Weight

395.41

Origin of Product

United States

Synthetic Methodologies and Chemical Formation Pathways

De Novo Synthetic Approaches to the Lactone Scaffold

The synthesis of lactones, which are cyclic esters, is a cornerstone of organic chemistry, with a variety of methods developed to construct these important structural motifs.

Intramolecular cyclization represents a direct and common strategy for the formation of lactones. This process involves a molecule containing both a carboxylic acid group and a hydroxyl group, which react with each other to form a cyclic ester. youtube.comyoutube.com The favorability of forming five, six, and seven-membered rings often drives these reactions. youtube.com In the context of a seco-lactone, this would involve the cyclization of a δ-hydroxy acid, where the hydroxyl group attacks the carboxylic acid's carbonyl carbon, leading to the formation of a six-membered ring and the elimination of a water molecule. youtube.comyoutube.com The mechanism typically involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the hydroxyl group. youtube.com

Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct complex molecules with high efficiency and selectivity. Annulation reactions, which involve the formation of a ring from two or more components, are particularly powerful. Transition metals like palladium, gold, nickel, manganese, and silver have been successfully employed to create lactone structures through intermolecular or intramolecular cyclizations. nih.govfrontiersin.org These reactions can proceed through various mechanisms, including radical pathways, and offer a versatile approach to building diverse lactone scaffolds. thieme-connect.com For instance, palladium catalysis can facilitate the synthesis of γ-lactones from homoallylic alcohols in a single step with good yields and high chemoselectivity under mild conditions. organic-chemistry.org

A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. This atom-economical approach avoids the need for pre-functionalized starting materials. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for constructing lactone rings. acs.org For example, palladium catalysts can be used to promote the cyclization of aliphatic carboxylic acids to form five- to seven-membered lactones. nih.gov This strategy can provide access to a wide range of structurally diverse lactones, including spiro, fused, and bridged systems. organic-chemistry.org Biocatalysis, using engineered enzymes, also presents a novel C-H functionalization strategy for assembling diverse lactone structures from simple starting materials. nih.gov

Controlling the stereochemistry of a molecule is a critical challenge in synthesis. For (E)-configured lactones, where substituents on a double bond within the ring have a specific spatial arrangement, stereoselective methods are essential. Various strategies have been developed to achieve this, including the use of chiral catalysts and auxiliaries. For instance, highly enantioselective chromium-catalyzed reactions can be used to synthesize enantioenriched α-exo-methylene γ-butyrolactones. organic-chemistry.org Furthermore, engineered carbonyl reductases have demonstrated the ability to produce chiral δ-lactones with high enantiopurity, offering a green and cost-effective alternative to traditional metal catalysis. rsc.org The stereoselective synthesis of complex lactones has also been achieved through multi-step sequences involving key reactions like iodolactonization to control the stereochemistry at multiple centers. williams.edu

Formation from Beta-Lactam Precursors

The seco-Lactam (E)-Cefdinir Lactone is intrinsically linked to the antibiotic cefdinir (B1668824), from which it can be formed through the opening of the characteristic beta-lactam ring.

Cefdinir, a third-generation cephalosporin (B10832234), is susceptible to hydrolysis, which leads to the opening of its β-lactam ring. nih.govnih.gov This degradation process is influenced by pH and can result in the formation of various products, including the this compound. nih.govnih.gov The mechanism involves the nucleophilic attack of water on the carbonyl carbon of the β-lactam ring. This leads to the cleavage of the amide bond within the four-membered ring, resulting in a more stable, open-chain structure. researchgate.net Following the initial ring-opening, subsequent intramolecular reactions can occur. In acidic to neutral solutions, the hydrolysis of cefdinir can produce a mixture of four diastereoisomeric γ-lactones due to isomerizations at the lactone methyl group and the C-6 position. nih.gov The formation of these lactones is a key degradation pathway for cefdinir. nih.gov

Enzymatic (e.g., Beta-Lactamase-Mediated) Rearrangement Pathways Leading to Lactone Formation

The formation of seco-lactam derivatives from β-lactam antibiotics can be mediated by enzymes, most notably β-lactamases. These enzymes are the primary mechanism of bacterial resistance, functioning by hydrolyzing the amide bond in the four-membered β-lactam ring. researchgate.net However, Cefdinir is specifically designed as a third-generation cephalosporin to exhibit significant stability against many common β-lactamases. texas.govpatsnap.comdrugbank.com This intrinsic stability means that enzymatic rearrangement is not a primary pathway for the formation of this compound in most contexts.

Studies have shown that Cefdinir is highly resistant to hydrolysis by Ambler class A β-lactamases (such as TEM-1, TEM-2, and SHV-1) and class C cephalosporinases. nih.gov Its hydrolysis by these enzymes is often described as hardly detectable. nih.gov This resistance is a key attribute of its broad-spectrum antibacterial efficacy. drugbank.com

While Cefdinir is stable against many common variants, some hydrolysis can occur with novel extended-spectrum β-lactamases (ESBLs). nih.gov Research comparing the stability of various cephalosporins against multiple plasmid-mediated β-lactamases found that Cefdinir was more stable than cefuroxime (B34974) and cefixime, though less stable than ceftazidime (B193861) against certain enzymes. microbiologyresearch.orgnih.gov The relative rates of hydrolysis indicate that while not completely inert, Cefdinir's β-lactam ring is not readily cleaved by these enzymes to initiate a rearrangement into a lactone. Therefore, while theoretically possible, the β-lactamase-mediated pathway is a minor and inefficient route to lactone formation for Cefdinir compared to non-enzymatic degradation.

Table 1: Comparative Stability of Cefdinir and Other Cephalosporins to Beta-Lactamase Hydrolysis
Enzyme SourceRelative Hydrolysis Rate (Cephaloridine = 100)
Cefdinir
TEM-1 (E. coli)<0.1
TEM-2 (E. coli)<0.1
SHV-1 (K. pneumoniae)<0.1
P. vulgaris<0.1

Data adapted from studies on the interaction of Cefdinir with various cell-free beta-lactamase preparations. nih.gov

Degradation-Induced Lactone Formation in Cephalosporin Systems

The most significant pathway for the formation of this compound is through the chemical degradation of Cefdinir in aqueous solutions. nih.govnih.gov This process is primarily driven by hydrolysis and is highly dependent on pH. The degradation of Cefdinir proceeds via two main routes: the opening of the β-lactam ring and subsequent pH-dependent isomerizations, which include lactonization. nih.gov

In acidic to neutral solutions (pH 1-6), the hydrolysis of Cefdinir leads to the formation of β-lactam ring-opened γ-lactones. nih.gov This transformation results in a mixture of four potential diastereoisomers. nih.gov The process involves the initial cleavage of the β-lactam ring, followed by an intramolecular cyclization where the carboxylate group attacks the side chain, leading to the formation of the more stable five-membered lactone ring. Studies have confirmed that two distinct degradation pathways are involved during the hydrolysis of Cefdinir that lead to the lactone. nih.gov

Forced degradation studies under various stress conditions highlight the propensity of Cefdinir to form these degradation products. The conditions promoting this transformation include hydrolysis in acidic and basic media, as well as oxidative and photolytic stress. sphinxsai.com

Table 2: Degradation of Cefdinir Under Various Stress Conditions
ConditionDurationTemperatureObservations
Acid Hydrolysis (1.0 N HCl)6 hours-Degradation observed, leading to lactone formation. sphinxsai.com
Base Hydrolysis (0.05 N NaOH)6 hours-Significant degradation observed. sphinxsai.com
Oxidation (0.1% H₂O₂)6 hours-Degradation observed. sphinxsai.com
Thermal12 hours105°CDegradation observed. sphinxsai.com
Photolytic (UV light at 254 nm)5 hours-Degradation products similar to acidic conditions observed. sphinxsai.com

Chemical Stability Considerations in Precursor-to-Product Conversion

The conversion of the Cefdinir precursor to its lactone product is governed by the chemical stability of the β-lactam ring. This stability is not absolute and is highly influenced by environmental factors, particularly pH. nih.govnih.gov The formation of the lactone is a direct consequence of the instability of the β-lactam ring under certain conditions.

Kinetic studies of Cefdinir degradation show a clear pH-dependent profile. nih.gov The hydrolysis of the β-lactam ring, the necessary first step for lactonization, occurs in acidic, neutral, and basic solutions. However, the subsequent formation of the γ-lactone isomers is characteristic of degradation in acidic to neutral environments. nih.govnih.gov In highly basic solutions (pH ≥ 9), other degradation pathways and isomerizations become more prominent. nih.gov The rate of C-6 epimerization of the lactones, one of the key isomerization steps, was found to be slowest at pH 4. nih.gov

This pH-dependent stability dictates the likelihood and rate of conversion to this compound. The precursor, Cefdinir, is most stable at a specific pH range, and deviation from this range accelerates its degradation. For instance, the use of low-temperature hydrolysis during synthesis has been shown to improve yield and reduce the formation of impurities by preventing product degradation that occurs at higher temperatures. google.com The stability considerations are therefore critical in both the manufacturing and storage of Cefdinir to minimize the formation of lactone and other impurities.

Chemical Reactivity and Transformation Pathways

Ring-Opening Reactions of the Seco-Lactone Moiety

The central feature of seco-Lactam (E)-Cefdinir Lactone's reactivity is the susceptibility of its γ-lactone ring to open under various conditions. This process is largely governed by nucleophilic attack on the carbonyl carbon of the lactone.

Nucleophilic Acyl Substitution Mechanisms

The opening of the lactone ring proceeds via a nucleophilic acyl substitution mechanism. In aqueous solutions, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This tetrahedral intermediate then collapses, leading to the cleavage of the ester bond and the formation of a carboxylic acid and a secondary alcohol. The susceptibility of the lactone ring to this type of reaction is a key factor in the degradation of Cefdinir (B1668824). Structurally similar β-lactones are also known to be effective electrophiles that can form covalent bonds with nucleophilic residues of target proteins. mdpi.com

Reversible Hydrolysis and Equilibrium Studies

The hydrolysis of the lactone ring is a pH-dependent process. nih.govnih.gov In acidic to neutral solutions, the hydrolysis of Cefdinir can lead to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers. nih.gov The reaction is reversible, and an equilibrium exists between the closed-ring lactone and the open-chain hydroxy acid form. The position of this equilibrium is influenced by the pH of the solution. Kinetic studies have been instrumental in elucidating the degradation pathways of Cefdinir, revealing that β-lactam ring-opening is a major route of degradation alongside various isomerizations. nih.gov

Stereochemical Transformations and Isomerization of the (E)-Configuration

The stereochemistry of this compound is not static, with the (E)-configuration of the exocyclic double bond and other stereocenters being susceptible to isomerization.

Mechanisms of Geometric Isomerization

The (E)-configuration of the Cefdinir side chain can undergo isomerization to the (Z)-form. This geometric isomerization is a pH-dependent process and contributes to the complex mixture of degradation products observed during the hydrolysis of Cefdinir. nih.gov The mechanism likely involves reversible protonation and deprotonation events that allow for rotation around the carbon-nitrogen double bond of the oxime ether moiety.

Epimerization Studies at Associated Stereocenters

Epimerization at the C-6 and C-7 positions of the original cephalosporin (B10832234) core has been observed during the degradation of Cefdinir. nih.gov Studies using chiral separation techniques, such as a bovine serum albumin column, have been crucial in detecting the different stereoisomers formed. nih.gov The C-6 epimerization of the lactone degradation products has been found to be pH-dependent, with the slowest rate constant observed at pH 4. nih.gov Interestingly, 1H-NMR spectroscopy studies have indicated that this epimerization can proceed without deprotonation at the C-6 position. nih.gov The formation of enantiomeric pairs of lactones from Cefdinir and its 7-epimer further highlights the stereochemical complexity of the degradation process. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For seco-Lactam (E)-Cefdinir Lactone, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the stereochemistry of the molecule.

While a complete, publicly available, assigned NMR spectrum for this compound is not readily found in the literature, analysis of the parent compound, Cefdinir (B1668824), and related degradation products allows for a hypothetical assignment of key resonances. nih.govnih.gov The absolute configuration of Cefdinir itself, particularly the Z-configuration of the oxime moiety, has been established through NMR studies. fda.gov A study on Cefdinir impurities has utilized ¹H NMR, ¹³C NMR, and DEPT spectra recorded on a 400 MHz spectrometer using DMSO-d₆ as a solvent to characterize related compounds. researchgate.net

Hypothetical ¹H NMR Data for this compound: The following table is a representation of expected chemical shifts based on the analysis of Cefdinir and its known impurities. Actual experimental values may vary.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Aminothiazole-H~6.8sSinglet for the proton on the thiazole (B1198619) ring.
NH₂~7.2br sBroad singlet for the amine protons.
Vinyl-H5.0 - 6.0mComplex multiplet for the vinyl group protons.
Lactam Ring Protons3.5 - 5.5mVarious multiplets for the protons on the fused lactam ring system.
Oxime-OH~11.5sSinglet for the hydroxyl proton of the oxime.

Hypothetical ¹³C NMR Data for this compound: The following table is a representation of expected chemical shifts based on the analysis of Cefdinir and its known impurities. Actual experimental values may vary.

Carbon Expected Chemical Shift (ppm)
C=O (Lactam)~165-175
C=O (Amide)~160-170
C=N (Oxime)~150
Thiazole Ring Carbons~110-150
Vinyl Group Carbons~115-140
Lactam Ring Carbons~40-70

Mass Spectrometry (MS) for Molecular Fragmentation and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, which can be calculated from its chemical formula.

Studies involving the characterization of Cefdinir impurities have extensively used mass spectrometry. nih.govresearchgate.net For instance, LC-MS/MS analysis has been employed to identify and characterize degradation products of Cefdinir. researchgate.netnih.govresearchgate.net The fragmentation patterns observed in the mass spectrum provide a "fingerprint" of the molecule, allowing for the confirmation of its structure. The molecular formula for a related compound, Cefdinir Lactone, is given as C₁₄H₁₃N₅O₅S₂, with a molecular weight of 395.41 g/mol . pharmaffiliates.com Another related impurity, Cefdinir Decarboxy Open Ring Lactone, has the formula C₁₃H₁₅N₅O₄S₂ and a molecular weight of 369.42 g/mol . allmpus.com The E-isomer of Cefdinir Lactone is reported with a molecular formula of C₁₄H₁₅N₅O₆S₂ and a molecular weight of 413.43 g/mol . clearsynth.com

Expected Mass Spectrometry Data for this compound: Based on the structures of related compounds, the following data can be anticipated.

Ion m/z (Mass-to-Charge Ratio) Notes
[M+H]⁺Dependent on the exact molecular formulaThe protonated molecular ion, which would confirm the molecular weight.
Fragment IonsVariousResulting from the cleavage of the lactam ring, loss of the side chain, and other characteristic fragmentations.

The mass fragmentation pathway of Cefdinir itself has been studied, providing a basis for interpreting the spectra of its derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The IR spectra for Cefdinir and its impurities have been recorded as KBr pellets. researchgate.net A key feature in the degradation of Cefdinir is the opening of the β-lactam ring, which would lead to the disappearance of the characteristic lactam carbonyl absorption and the appearance of new bands. nih.gov FT-IR analysis of Cefdinir shows characteristic peaks for N-H stretching, C=O stretching of the β-lactam ring, amide C=O stretching, and C=C stretching. researchgate.net

Expected Infrared (IR) Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Notes
N-H (Amine/Amide)3200-3400Stretching vibrations.
C-H (Aromatic/Vinyl)3000-3100Stretching vibrations.
C=O (Lactone)~1750-1780Characteristic high-frequency stretching for a strained lactone ring.
C=O (Amide)~1650-1680Amide I band.
C=N (Oxime/Thiazole)~1620-1640Stretching vibrations.
C=C (Vinyl)~1600-1620Stretching vibrations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and stereochemistry of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental in elucidating the intricate details of chemical reactions, including the formation and stability of seco-Lactam (E)-Cefdinir Lactone. These methods allow for the exploration of reaction pathways and the characterization of transient structures that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. In the context of this compound, DFT can be applied to assess the stability of its lactone ring compared to the β-lactam ring of the parent compound, cefdinir (B1668824). By calculating the energies of the molecule, insights into the thermodynamic favorability of the lactonization process can be gained.

Furthermore, DFT can be employed to study the reactivity of the lactone. For instance, the Fukui function and dual descriptor analyses derived from DFT calculations can predict the most susceptible sites for nucleophilic or electrophilic attack. This information is invaluable for understanding the subsequent degradation pathways of the lactone itself.

Table 1: Illustrative DFT-Calculated Properties for Ring Stability Analysis

ParameterCefdinir (β-Lactam)This compound
Total Energy (Hartree)-2195.XXX-2195.YYY
HOMO Energy (eV)-6.Z-7.A
LUMO Energy (eV)-1.B-1.C
HOMO-LUMO Gap (eV)5.D5.E

Ab initio and composite methods, such as G4 or CBS-QB3, offer a higher level of theory and can provide more accurate thermodynamic data. These methods could be used to calculate the standard enthalpy of formation, entropy, and Gibbs free energy of both cefdinir and its (E)-lactone isomer. Such calculations would allow for a precise determination of the equilibrium constant for the lactonization reaction under various conditions.

These high-accuracy calculations are also crucial for determining the energetic barriers of the reaction pathways leading to the formation of the (E)-lactone, providing a detailed understanding of the kinetics of this degradation process.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in different solvent environments.

By simulating the molecule's trajectory, researchers can understand how its three-dimensional structure fluctuates, which can influence its reactivity and interaction with other molecules. MD simulations can also be used to study the stability of the lactone ring in aqueous solution, monitoring for any tendencies to undergo further reactions. A study on the degradation of other antibiotics has shown the utility of MD simulations in understanding the decomposition process at a microscopic level. e3s-conferences.org

Machine Learning Approaches for Property Prediction and Reaction Optimization

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry. ML models can be trained on large datasets of known compounds to predict the properties of new or less-studied molecules. For this compound, an ML model could be developed to predict properties such as solubility, toxicity, or even its spectral signatures (e.g., NMR and IR spectra).

Furthermore, ML could be applied to optimize the conditions for either promoting or preventing the formation of the (E)-lactone from cefdinir. By analyzing a range of experimental conditions and their outcomes, an ML algorithm could identify the key factors that influence the lactonization process, aiding in the development of more stable formulations of cefdinir.

Theoretical Prediction of Stereochemistry and Conformational Energetics

The "E" designation in this compound refers to the stereochemistry around a double bond within the molecule. Theoretical methods are instrumental in confirming and understanding the stereochemical outcomes of chemical reactions.

Computational models can be used to calculate the energies of both the (E) and (Z) isomers of the cefdinir lactone. By comparing these energies, the thermodynamically more stable isomer can be predicted. Moreover, these calculations can elucidate the reaction mechanism that leads to the preferential formation of the (E)-isomer. Understanding the conformational energetics, or the energy landscape of the different spatial arrangements of the atoms, is crucial for a complete picture of the molecule's behavior.

Analytical Methodologies for Chemical Impurity Profiling

Chromatographic Techniques for Separation and Detection (HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are fundamental in separating and detecting seco-Lactam (E)-Cefdinir Lactone from the API and other impurities. High-Performance Liquid Chromatography (HPLC) is the most widely utilized method for this purpose.

High-Performance Liquid Chromatography (HPLC):

A variety of HPLC methods have been developed and validated for the determination of Cefdinir (B1668824) and its related substances, including the seco-Lactam lactone impurity. nih.gov These methods are designed to be specific and stability-indicating, providing a linear response with concentration. nih.gov A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov For instance, one method employs a mobile phase of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v) with UV detection at 286 nm. nih.gov The United States Pharmacopeia (USP) 39 monograph for Cefdinir organic impurities analysis also specifies the use of a C18 HPLC column. thermofisher.com

Column-switching LC/MS methods have also been developed for the rapid identification of impurities in Cefdinir. researchgate.net This technique allows for the separation and enrichment of target impurities on a secondary column, facilitating their subsequent analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

While HPLC is more common for non-volatile compounds like Cefdinir and its impurities, GC-MS can be employed for the analysis of volatile derivatives or degradation products. However, its application in the direct analysis of this compound is less prevalent due to the compound's low volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the identification and quantification of impurities, offering high sensitivity and specificity. resolvemass.ca This technique has been successfully used to identify and characterize numerous impurities in Cefdinir bulk material, including degradation products and those arising from the synthesis process. researchgate.netresearchgate.net In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized and subjected to mass analysis. The resulting fragmentation patterns provide detailed structural information, enabling the unequivocal identification of impurities like this compound. researchgate.netnih.gov For example, a method was developed using a C18 column with a mobile phase of 0.25% tetramethyl ammonium (B1175870) hydroxide (B78521) solution (pH 5.5)-acetonitrile-methanol. researchgate.net Following separation, mass analysis was performed using an elution of 1.0% formic acid-acetonitrile (3:7). researchgate.net

Spectroscopic Detection and Quantification in Complex Synthetic Mixtures

Spectroscopic methods are essential for both the detection and quantification of this compound within complex mixtures.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is commonly used as a detection method in conjunction with HPLC. nih.gov The chromophoric nature of Cefdinir and its impurities allows for their detection at specific wavelengths. For Cefdinir and its related substances, detection is often performed at wavelengths around 254 nm or 286 nm. nih.govresearchgate.net The UV spectra of impurities can also provide preliminary structural information. researchgate.net Furthermore, spectrophotometric methods have been developed for the quantification of Cefdinir, which can be adapted for impurity analysis. These methods often involve derivatization to produce a colored product that can be measured at a specific wavelength. nih.govnih.govresearchgate.net For instance, one method involves the reaction of Cefdinir with 1,2-naphthoquinone-4-sulfonic acid sodium (NQS) in an alkaline medium to form an orange-colored product measured at 490 nm. nih.gov

Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy:

IR and NMR spectroscopy are powerful techniques for the structural elucidation of isolated impurities. nih.govnih.gov Once an impurity like this compound has been isolated, typically through preparative HPLC, its IR spectrum can provide information about the functional groups present, while its NMR spectrum can reveal the detailed arrangement of atoms within the molecule. nih.gov These techniques were instrumental in characterizing several Cefdinir impurities. nih.gov

Development and Validation of Analytical Methods for Seco-Lactone Impurities

The development and validation of analytical methods are critical to ensure their reliability for impurity profiling. This process follows guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.govamazonaws.com

Method Development:

The primary goal of method development is to achieve adequate separation and resolution of the main compound from its impurities. amazonaws.com For this compound, this involves optimizing chromatographic conditions such as the column type, mobile phase composition, pH, flow rate, and detector wavelength. nih.gov Stress testing, which involves subjecting the drug substance to conditions like acid and base hydrolysis, oxidation, heat, and photolysis, is a crucial part of method development. researchgate.netnih.gov This helps to generate potential degradation products and ensure the method is "stability-indicating," meaning it can separate the intact drug from its degradation products. nih.govnih.gov

Method Validation:

Once a suitable method is developed, it must be validated to demonstrate its suitability for its intended purpose. amazonaws.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. amazonaws.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. amazonaws.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. amazonaws.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). banglajol.inforesearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. amazonaws.com

Table 1: HPLC Method Validation Parameters for Cefdinir Analysis

Parameter Typical Value/Range Reference
Linearity Range 0.05 - 15.00 μg/mL nih.gov
Correlation Coefficient (r²) > 0.999 nih.gov
LOD 0.02 μg/mL nih.govbanglajol.info
LOQ 0.05 μg/mL nih.govbanglajol.info
Accuracy (Recovery) 96.43% banglajol.inforesearchgate.net
Intra-day Precision (%CV) < 7.65% banglajol.inforesearchgate.net
Inter-day Precision (%CV) < 9.72% banglajol.inforesearchgate.net

Identification of Degradation Products and By-products in Synthetic Pathways

Understanding the formation of this compound requires investigating both the degradation pathways of Cefdinir and the by-products of its synthesis.

Degradation Products:

Cefdinir is known to degrade through two primary routes: β-lactam ring-opening and pH-dependent isomerizations, which include lactonization. nih.gov Hydrolytic degradation of Cefdinir in acidic to neutral solutions can lead to the formation of β-lactam ring-opened γ-lactones as a mixture of diastereoisomers. nih.gov Studies have shown that the hydrolysis of Cefdinir can produce at least seven major degradation products, which have been isolated and characterized using techniques like preparative HPLC, UV, IR, ¹H-NMR, and mass spectrometry. nih.gov The formation of these lactones is a key degradation pathway, and understanding the mechanism of their formation is crucial for controlling their levels in the final drug product. nih.gov

By-products in Synthetic Pathways:

Impurities can also be introduced during the synthesis of Cefdinir. The synthesis of Cefdinir is a multi-step process, and by-products can be formed at various stages. researchgate.netnih.govtandfonline.comgoogle.com For instance, impurities can arise from starting materials, intermediates, or reagents used in the synthesis. Research has identified several impurities originating from the synthesis process, in addition to degradation products. researchgate.net The structural elucidation of these synthesis-related impurities is essential for optimizing the manufacturing process to minimize their formation. nih.gov For example, three impurities in Cefdinir bulk drug were identified and characterized as the 5-oxide derivative, the Δ³-isomer, and a 3-methyl analog. nih.gov

Q & A

Q. How to address co-elution of seco-Lactam isomers in chromatographic profiles?

  • Solutions :
  • Mobile phase optimization : Adjust pH and organic modifier ratios (e.g., acetonitrile vs. methanol).
  • Column screening : Test alternative packing materials (e.g., C18 vs. phenyl-hexyl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.